molecular formula C14H10ClFN2S B496391 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

Cat. No.: B496391
M. Wt: 292.8g/mol
InChI Key: SYPRZLJXNMFPSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine typically involves the reaction of 6-chloro-1,3-benzothiazole with 4-fluorobenzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst or a base to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be scaled up using continuous flow reactors or batch reactors. The choice of reactor and process parameters would depend on factors such as the desired production volume, cost, and safety considerations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its therapeutic potential in treating various diseases.

    Industry: It may find applications in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine would depend on its specific biological or chemical activity. In the context of medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to its observed effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-benzothiazole: A precursor in the synthesis of 6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine.

    4-fluorobenzylamine: Another precursor used in the synthesis.

    Benzothiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potency or selectivity in various applications compared to other benzothiazole derivatives.

Properties

Molecular Formula

C14H10ClFN2S

Molecular Weight

292.8g/mol

IUPAC Name

6-chloro-N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H10ClFN2S/c15-10-3-6-12-13(7-10)19-14(18-12)17-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,18)

InChI Key

SYPRZLJXNMFPSQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1CNC2=NC3=C(S2)C=C(C=C3)Cl)F

Origin of Product

United States

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